molecular formula C22H14Cl2N6O8 B1590835 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride CAS No. 41168-79-0

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride

Cat. No.: B1590835
CAS No.: 41168-79-0
M. Wt: 561.3 g/mol
InChI Key: HTRYWXJIGDXDLF-UHFFFAOYSA-L
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Description

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is a chemical compound with the molecular formula C22H14Cl2N6O8 and a molar mass of 561.29 g/mol. It is a red crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone. This compound is commonly used in electrochemical studies and as a redox-active material in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the Zincke reaction, which involves the reaction of 2,4-dinitrochlorobenzene with pyridine in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Substitution reactions may involve the replacement of chlorine atoms with other functional groups using nucleophiles such as ammonia or amines.

Major Products Formed:
  • Oxidation Products: : Oxidation of the compound can lead to the formation of dinitrophenyl derivatives and other oxidized products.

  • Reduction Products: : Reduction reactions can produce the corresponding hydroxylamine derivatives and other reduced forms.

  • Substitution Products: : Substitution reactions can yield a variety of substituted bipyridinium compounds depending on the nucleophile used.

Scientific Research Applications

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is widely used in scientific research due to its redox-active properties. It is employed in electrochemical studies to investigate electron transfer processes and as a mediator in redox reactions. Additionally, it is used in the development of electrochemical sensors, batteries, and other energy storage devices.

Mechanism of Action

The compound exerts its effects through its redox-active nature, which allows it to participate in electron transfer reactions. The molecular targets and pathways involved include the transfer of electrons between the bipyridinium core and other molecules or ions in the system. This electron transfer process is crucial in various electrochemical applications and redox reactions.

Comparison with Similar Compounds

1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride is similar to other bipyridinium compounds such as 1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride and 1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride. it is unique in its redox properties and applications in electrochemical studies. The presence of the dinitrophenyl groups enhances its electron-accepting capabilities, making it more effective in redox reactions compared to other bipyridinium compounds.

List of Similar Compounds

  • 1,1'-bis(diphenylphosphino)-4,4'-bipyridinium dichloride

  • 1,1'-bis(2,4,6-trinitrophenyl)-4,4'-bipyridinium dichloride

  • This compound

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRYWXJIGDXDLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557716
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41168-79-0
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium Dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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